molecular formula C7H6BrN3 B1380663 3-Bromo-5,6-dimethylpyridazine-4-carbonitrile CAS No. 1526403-62-2

3-Bromo-5,6-dimethylpyridazine-4-carbonitrile

Cat. No. B1380663
M. Wt: 212.05 g/mol
InChI Key: SGSZPSPKDRQWII-UHFFFAOYSA-N
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Description

“3-Bromo-5,6-dimethylpyridazine-4-carbonitrile” is a chemical compound with the CAS Number: 1526403-62-2 . It has a molecular weight of 212.05 and is typically available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H6BrN3/c1-4-5(2)10-11-7(8)6(4)3-9/h1-2H3 . This indicates that the compound has a pyridazine ring with bromine, methyl, and nitrile substituents.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Synthesis and Chemiluminescence Properties

  • Research by Tominaga et al. (1995) explored the synthesis of tricyclic pyridazine derivatives, including compounds similar to 3-Bromo-5,6-dimethylpyridazine-4-carbonitrile, for their chemiluminescence properties. Some derivatives were found to be more efficient than luminol in light production, indicating potential applications in analytical chemistry and bioimaging (Tominaga et al., 1995).

Protein Labeling and Biorthogonal Reactions

  • Ros et al. (2020) synthesized 3-bromo-1,2,4,5-tetrazine, a compound structurally related to 3-Bromo-5,6-dimethylpyridazine-4-carbonitrile, and demonstrated its use in chemoselective protein labeling. This showcases potential applications in bioconjugation and drug development (Ros et al., 2020).

Reactivity in Organic Synthesis

  • The reactivity of cyano groups in compounds similar to 3-Bromo-5,6-dimethylpyridazine-4-carbonitrile was examined by Yamanaka (1958). This study provides insight into the chemical behavior of such compounds in organic synthesis, potentially aiding in the development of new synthetic methods and materials (Yamanaka, 1958).

Derivative Synthesis and Biological Activity

  • Yassin (2009) investigated the synthesis of 2-substituted 3-cyano-4,6-dimethylpyridine derivatives, which are structurally related to 3-Bromo-5,6-dimethylpyridazine-4-carbonitrile. The study also discussed the biological activity of these new compounds, suggesting potential applications in medicinal chemistry and drug discovery (Yassin, 2009).

Building Blocks in Organic Synthesis

  • Al-Mousawi et al. (2007) described the use of alkylazinylcarbonitriles as building blocks in organic synthesis, highlighting their role in the synthesis of various heterocyclic compounds. This research underscores the versatility of compounds like 3-Bromo-5,6-dimethylpyridazine-4-carbonitrile in synthesizing diverse organic molecules (Al-Mousawi, Abdelhamid, & Moustafa, 2007).

Safety And Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, and H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-bromo-5,6-dimethylpyridazine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-4-5(2)10-11-7(8)6(4)3-9/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGSZPSPKDRQWII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NC(=C1C#N)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5,6-dimethylpyridazine-4-carbonitrile

CAS RN

1526403-62-2
Record name 3-bromo-5,6-dimethylpyridazine-4-carbonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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